3-Amino-2-(2-chloro-6-fluorophenyl)propan-1-ol
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Overview
Description
3-Amino-2-(2-chloro-6-fluorophenyl)propan-1-ol is an organic compound that features a unique combination of amino, chloro, and fluoro substituents on a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-chloro-6-fluorophenyl)propan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(2-chloro-6-fluorophenyl)acetaldehyde, which is then subjected to reductive amination with ammonia or an amine source to introduce the amino group. The final step involves the reduction of the aldehyde to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalytic hydrogenation and continuous flow processes are often employed to enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2-chloro-6-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 2-(2-chloro-6-fluorophenyl)propanal or 2-(2-chloro-6-fluorophenyl)propanone
Reduction: Formation of 3-amino-2-(2-chloro-6-fluorophenyl)propan-1-amine
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Amino-2-(2-chloro-6-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-chloro-6-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(2-fluorophenyl)propan-1-ol
- 3-Amino-2-(2-chlorophenyl)propan-1-ol
- 3-Amino-2-(2-bromophenyl)propan-1-ol
Uniqueness
3-Amino-2-(2-chloro-6-fluorophenyl)propan-1-ol is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11ClFNO |
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Molecular Weight |
203.64 g/mol |
IUPAC Name |
3-amino-2-(2-chloro-6-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-7-2-1-3-8(11)9(7)6(4-12)5-13/h1-3,6,13H,4-5,12H2 |
InChI Key |
QMUZGOPDLQXQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CN)CO)F |
Origin of Product |
United States |
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